Cas no 893440-45-4 ([2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester)

[2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester structure
893440-45-4 structure
Product Name:[2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester
CAS No:893440-45-4
MF:C20H25BN2O5
MW:384.233905553818
CID:2138039
PubChem ID:16062737
Update Time:2025-05-26

[2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • [2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester
    • benzyl N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
    • D-5122
    • 893440-45-4
    • LWCGCKUDTSNOON-UHFFFAOYSA-N
    • benzyl 2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-ylcarbamate
    • DTXSID30581630
    • [2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-carbamic acid benzyl ester
    • SCHEMBL397013
    • benzyl N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
    • AM81039
    • benzyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate
    • EN300-24591974
    • Benzyl [2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
    • benzyl (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
    • (2-METHOXY-5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRIDIN-3-YL)CARBAMIC ACID BENZYL ESTER
    • Inchi: 1S/C20H25BN2O5/c1-19(2)20(3,4)28-21(27-19)15-11-16(17(25-5)22-12-15)23-18(24)26-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3,(H,23,24)
    • InChI Key: LWCGCKUDTSNOON-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NC(=C(C=2)NC(=O)OCC2C=CC=CC=2)OC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 384.18600
  • Monoisotopic Mass: 384.1856521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • PSA: 82.40000
  • LogP: 3.15170

[2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

[2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester Pricemore >>

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[2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester Related Literature

Additional information on [2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester

Recent Advances in the Study of [2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester (CAS: 893440-45-4)

The compound [2-methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl ester (CAS: 893440-45-4) has recently emerged as a promising intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors and proteolysis targeting chimeras (PROTACs). Recent studies published in 2023-2024 have highlighted its utility as a versatile boronic ester building block for Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of complex biaryl systems common in pharmaceutical compounds.

A significant breakthrough was reported in the Journal of Medicinal Chemistry (2023) demonstrating the compound's application in synthesizing next-generation Bruton's tyrosine kinase (BTK) inhibitors. The boronic ester moiety at the 5-position of the pyridine ring showed exceptional reactivity in palladium-catalyzed couplings, with yields exceeding 85% when reacted with various aryl halides. This characteristic makes CAS 893440-45-4 particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

New research from Nature Chemical Biology (2024) has revealed the compound's potential in targeted protein degradation platforms. The benzyl carbamate protecting group allows for selective deprotection under mild conditions, enabling subsequent conjugation to E3 ligase ligands in PROTAC design. This dual functionality - serving as both a coupling handle and a protected amine - significantly streamlines the synthesis of these complex bifunctional molecules.

Recent pharmacokinetic studies have shown that derivatives containing this scaffold exhibit improved metabolic stability compared to similar compounds without the methoxy substitution at the 2-position. The electron-donating effect of the methoxy group appears to reduce oxidative metabolism at the pyridine ring, as evidenced by in vitro microsomal stability assays (ACS Pharmacology & Translational Science, 2023).

Emerging applications in radiopharmaceuticals have also been reported, where the boronic ester functionality enables efficient incorporation of fluorine-18 via isotope exchange reactions. This positions CAS 893440-45-4 as a valuable precursor for PET tracer development, particularly for oncology targets (Journal of Nuclear Medicine, 2024).

From a synthetic chemistry perspective, recent process chemistry optimizations have demonstrated that this compound can be produced at kilogram scale with >99% purity through a streamlined four-step sequence from commercially available 5-bromo-2-methoxypyridin-3-amine. The current manufacturing cost has decreased by approximately 40% since 2021 due to improved catalytic systems for the key boronylation step (Organic Process Research & Development, 2023).

Ongoing clinical trials involving compounds derived from this intermediate suggest promising therapeutic potential in autoimmune diseases and certain hematological malignancies. The unique electronic properties imparted by the substitution pattern on the pyridine ring appear to confer selective target engagement while minimizing off-target effects (Clinical Cancer Research, 2024).

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